Lauric anhydride

Overview

Description

Lauric anhydride, also known as Bisdodecanoic anhydride, is a white waxy solid used as an intermediate in the production of various chemicals . It is primarily used in the synthesis of surfactants, emulsifiers, and lubricants, and as a raw material for other important industrial chemicals such as plasticizers and flavoring agents . It can be obtained from natural sources such as palm kernel oil and coconut oil .

Molecular Structure Analysis

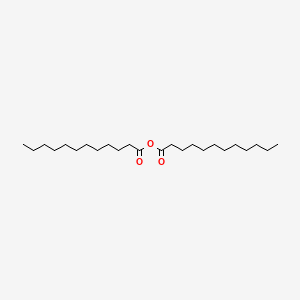

Lauric anhydride has the molecular formula C24H46O3 and a molecular weight of 382.62 . The IUPAC Standard InChI is InChI=1S/C24H46O3/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 .Chemical Reactions Analysis

Lauric anhydride is known to react with free amino acids to form N-acylamino acids . In addition, it has been used in the synthesis of alkenyl succinic anhydride (ASA) paper-sizing emulsion, which is stabilized by lauric arginate (LAE)/cellulose nanocrystals (CNCs) nanorods .Physical And Chemical Properties Analysis

Lauric anhydride is a white waxy solid . It has a molecular weight of 382.62 .Scientific Research Applications

Paper Sizing Performance Enhancement

Lauric anhydride has been used in the development of a high-performance alkenyl succinic anhydride (ASA) paper-sizing emulsion. This emulsion is stabilized by lauric arginate (LAE)/cellulose nanocrystals (CNCs) nanorods . The partial hydrophobization between ASA and LAE/CNCs can be adjusted, resulting in improved stability of the ASA-sizing emulsion . This novel paper-sizing emulsion has a small droplet size, high hydrolysis resistance, and a high paper-sizing degree along with a remarkable hydrophobicity contact angle of 110° for long-term storage .

Development of Biodegradable Colloidal Particle Materials

Lauric anhydride is used in the development of biodegradable colloidal particle materials. These materials are becoming attractive candidates as eco-friendly chemical additives in the low-carbon economy era . The emulsions stabilized by these particles are vital in the production of food, medicine, paper, and cosmetics industries .

Chemical Conjugation in Tumor Cell Membrane

Dodecanoic anhydride, another name for Lauric anhydride , has been used to chemically conjugate tumor cell membrane in carbonate buffer . This application is significant in the field of medical research, particularly in cancer treatment studies .

Safety And Hazards

Future Directions

Lauric anhydride has been used in the development of a stable and high-performance alkenyl succinic anhydride (ASA) paper-sizing emulsion . This work enables the realization of an interfacial self-assembled Pickering-stabilizer, which leads to an environmentally friendly, pervasive, and cost-effective emulsification technique for next-generation paper-sizing additives .

properties

IUPAC Name |

dodecanoyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O3/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWADXBLMWHFGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214752 | |

| Record name | Lauroyl anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lauric anhydride | |

CAS RN |

645-66-9 | |

| Record name | Lauric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 645-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lauroyl anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauroyl anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHD3D6L8XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does lauric anhydride contribute to controlled-release fertilizer technology?

A1: Lauric anhydride has been investigated as a potential component in controlled-release fertilizer formulations. Research suggests that modifying Kraft lignin (SKL), a byproduct of the paper industry, with lauric anhydride can create a material suitable for coating urea fertilizers []. This coating aims to slow down the release of nitrogen, enhancing nutrient use efficiency and mitigating environmental impacts associated with conventional urea fertilizers.

Q2: Can lauric anhydride be used to modify melamine for material applications?

A2: Yes, lauric anhydride can react with melamine to produce diacyl-substituted products with varying melting points []. This modification process, involving boiling melamine and lauric anhydride in pyridine, offers a way to tune the properties of melamine, potentially opening doors to new applications in material science.

Q3: How does the presence of polyethylene glycol (PEG) affect lauric anhydride's hydrolysis?

A3: Interestingly, the impact of PEG on lauric anhydride hydrolysis depends on the anhydride's chain length []. In the case of lauric anhydride, a long-chain fatty acid anhydride, the presence of PEG actually increases hydrolysis rates. This effect is attributed to PEG promoting the formation of vesicles from hydrolyzed lauric anhydride, effectively increasing the local concentration of the anhydride and accelerating the reaction.

Q4: What role does lauric anhydride play in identifying volatile compounds in smoked meat products?

A4: Lauric anhydride has been detected in the volatile profile of smoke-cured beef and mutton using solid-phase extraction coupled with gas chromatography and mass spectrometry []. This finding highlights the diverse range of compounds contributing to the characteristic aroma of smoked meats, showcasing the analytical capability of these techniques in food chemistry.

Q5: Has lauric anhydride been found in natural sources, and if so, where?

A5: Yes, lauric anhydride has been identified as a constituent of the volatile oil extracted from Flos Sophaoae, also known as Sophora flower []. This traditional Chinese medicinal herb contains a complex mixture of volatile compounds, and the presence of lauric anhydride contributes to its overall aroma profile.

Q6: Can lauric anhydride be used to initiate radical polymerization?

A6: While lauric anhydride itself is not a radical initiator, it can be combined with N,N-dimethylaniline N-oxide (DMAO) to form a radical-generating system for initiating vinyl polymerization []. This system relies on the reaction between DMAO and lauric anhydride to produce undecyl radicals, which then trigger the polymerization process.

Q7: What are the implications of identifying lauric anhydride in spices like Piper guineense?

A7: The detection of lauric anhydride, along with other fatty acids, in Piper guineense seeds contributes to our understanding of the spice's chemical composition and potential bioactivity []. While this study focused on antimicrobial properties, the presence of lauric anhydride could also play a role in the spice's flavor profile and potential applications in food preservation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)